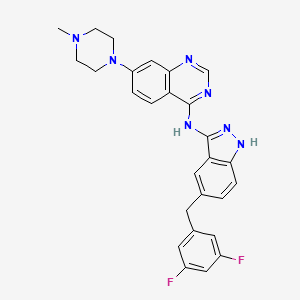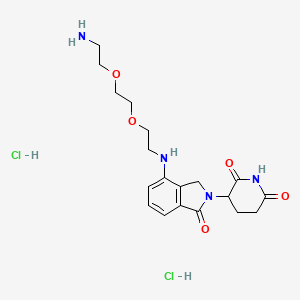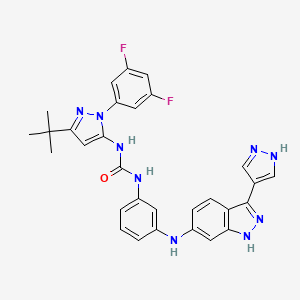
Type II TRK inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Type II tropomyosin receptor kinase inhibitor 2 is a compound designed to inhibit the activity of tropomyosin receptor kinases, which are enzymes involved in various cellular processes, including cell growth and differentiation. These kinases are often implicated in cancer, making them a target for anticancer drug development .
Métodos De Preparación
The synthesis of Type II tropomyosin receptor kinase inhibitor 2 involves several steps. The synthetic route typically includes the formation of a macrocycle structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Type II tropomyosin receptor kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Type II tropomyosin receptor kinase inhibitor 2 has several scientific research applications. In chemistry, it is used to study the inhibition of tropomyosin receptor kinases and their role in cellular processes. In biology, it helps in understanding the signaling pathways involved in cell growth and differentiation. In medicine, it is being investigated as a potential anticancer agent, particularly for cancers that involve tropomyosin receptor kinase mutations . In industry, it may be used in the development of new therapeutic drugs .
Mecanismo De Acción
The mechanism of action of Type II tropomyosin receptor kinase inhibitor 2 involves binding to the ATP-binding pocket of the kinase in its inactive conformation. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity. The compound also interacts with the allosteric pocket adjacent to the ATP-binding site, enhancing its inhibitory effect . The molecular targets include tropomyosin receptor kinases A, B, and C, and the pathways involved are those related to cell growth and differentiation .
Comparación Con Compuestos Similares
Type II tropomyosin receptor kinase inhibitor 2 is unique in its ability to overcome resistance mutations in tropomyosin receptor kinases, such as the xDFG motif mutations. Similar compounds include entrectinib, larotrectinib, selitrectinib, and repotrectinib, which are also tropomyosin receptor kinase inhibitors but may have different efficacy and resistance profiles . Type II tropomyosin receptor kinase inhibitor 2 has shown higher potency and better resistance profiles compared to these compounds .
Propiedades
Fórmula molecular |
C30H27F2N9O |
|---|---|
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
1-[5-tert-butyl-2-(3,5-difluorophenyl)pyrazol-3-yl]-3-[3-[[3-(1H-pyrazol-4-yl)-1H-indazol-6-yl]amino]phenyl]urea |
InChI |
InChI=1S/C30H27F2N9O/c1-30(2,3)26-14-27(41(40-26)23-10-18(31)9-19(32)11-23)37-29(42)36-21-6-4-5-20(12-21)35-22-7-8-24-25(13-22)38-39-28(24)17-15-33-34-16-17/h4-16,35H,1-3H3,(H,33,34)(H,38,39)(H2,36,37,42) |
Clave InChI |
COXSWEZHBTXILY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C5=CNN=C5)C6=CC(=CC(=C6)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)

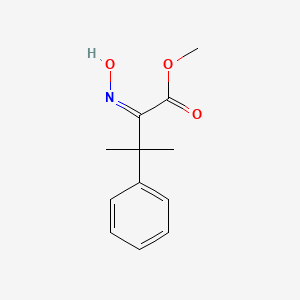
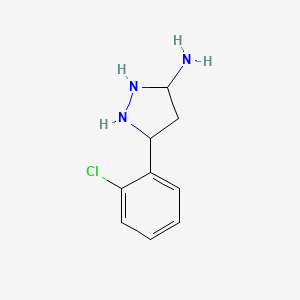
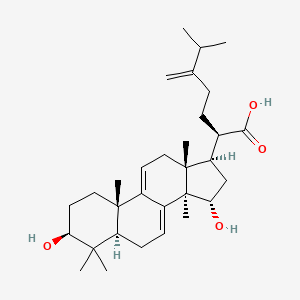

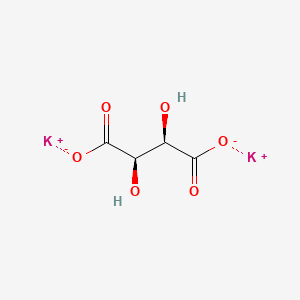
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)

